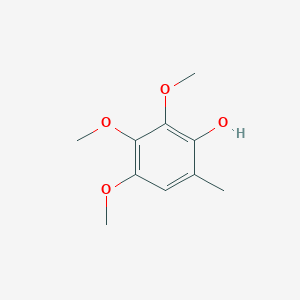
2,3,4-Trimethoxy-6-methylphenol
Vue d'ensemble
Description
2,3,4-Trimethoxy-6-methylphenol is an organic compound with the molecular formula C10H14O4. It is a derivative of phenol, characterized by the presence of three methoxy groups (-OCH3) and one methyl group (-CH3) attached to the benzene ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethoxy-6-methylphenol can be achieved through several methods. One common method involves the methylation of 2,3,4-trihydroxy-6-methylphenol using dimethyl sulfate and potassium carbonate in acetone . The reaction is typically carried out under reflux conditions for 1.5 hours.
Another method involves the use of boron trifluoride diethyl etherate in benzene at 5°C for 0.5 hours . This method is often used in laboratory settings for small-scale synthesis.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step reactions with optimized conditions to ensure high yield and purity. For example, the compound can be synthesized by reacting 2,3,4-trimethoxybenzaldehyde with methylmagnesium bromide, followed by oxidation .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Trimethoxy-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sulfuric acid.
Reduction: Sodium tetrahydroborate in dimethyl sulfoxide at 100-110°C for 3 hours is often used.
Substitution: Reagents like dimethyl sulfate and potassium carbonate in acetone are used for methylation reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,3,4-Trimethoxy-6-methylphenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3,4-Trimethoxy-6-methylphenol involves its interaction with molecular targets and pathways in biological systems. The compound’s methoxy groups play a crucial role in its reactivity and biological activity. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . Additionally, it may modulate various signaling pathways involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4-Trimethoxyphenol: Lacks the methyl group at the 6-position.
2,3,5-Trimethoxy-6-methylphenol: Has a different substitution pattern on the benzene ring.
2,4,6-Trimethoxyphenol: Has methoxy groups at different positions on the benzene ring.
Uniqueness
2,3,4-Trimethoxy-6-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2,3,4-trimethoxy-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-6-5-7(12-2)9(13-3)10(14-4)8(6)11/h5,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNJWQMNCJYWHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40502997 | |
| Record name | 2,3,4-Trimethoxy-6-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40502997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39068-88-7 | |
| Record name | 2,3,4-Trimethoxy-6-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40502997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















